![molecular formula C18H21NO4 B5645594 7-methoxy-3-[5-(methoxymethyl)-2-furoyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5645594.png)
7-methoxy-3-[5-(methoxymethyl)-2-furoyl]-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
Synthesis Analysis
The synthesis of similar benzazepine derivatives involves multiple steps, including chloromethylation, cyanide reaction, hydrolysis, thermal cyclization, and hydride reduction. Such a process allows for the introduction of various substituents, resulting in a wide range of benzazepine compounds. For example, Pecherer, Sunbury, and Brossi (1972) described a novel synthesis approach for aromatic methoxy and methylenedioxy substituted benzazepines, highlighting the versatility of these synthesis methods in creating complex organic molecules (Pecherer, Sunbury, & Brossi, 1972).
Molecular Structure Analysis
Structural analysis of benzazepine derivatives reveals the importance of substituent effects on the overall molecular conformation and stability. For instance, Acosta et al. (2009) investigated the isomorphism and crystal structure variations among hydroxy-vinyl-tetrahydro-benzazepine analogs, illustrating how minor changes in substituents can significantly affect the molecular packing and hydrogen bonding patterns within the crystal lattice (Acosta et al., 2009).
Chemical Reactions and Properties
Benzazepines undergo various chemical reactions, including N-demethylation, hydroxylation, and glucuronidation, as part of their metabolic pathways. These reactions are crucial for understanding the chemical behavior and potential biological interactions of benzazepine derivatives. Nordholm et al. (1992) identified major metabolites of a specific benzazepine compound, demonstrating the compound's metabolic transformation through N-demethylation and hydroxylation (Nordholm et al., 1992).
Physical Properties Analysis
The physical properties of benzazepine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. Research on the crystal structure and isomorphism among benzazepine analogs provides insights into the relationship between molecular conformation and physical properties, as demonstrated by studies on hydroxy-vinyl-tetrahydro-benzazepine and its analogs (Acosta et al., 2009).
properties
IUPAC Name |
[5-(methoxymethyl)furan-2-yl]-(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-16-5-6-17(23-16)18(20)19-9-7-13-3-4-15(22-2)11-14(13)8-10-19/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSJKDVMUNOYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCC3=C(CC2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-[5-(methoxymethyl)-2-furoyl]-2,3,4,5-tetrahydro-1H-3-benzazepine |
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